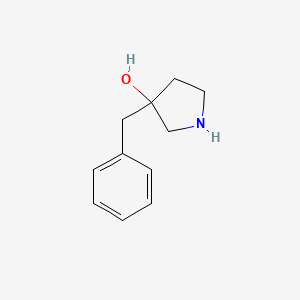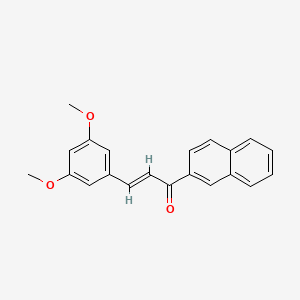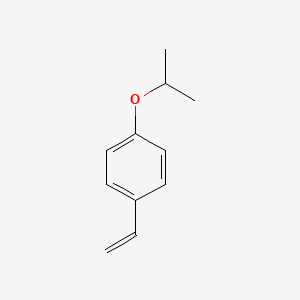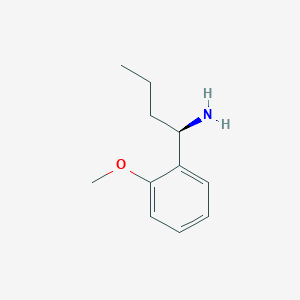![molecular formula C9H19N3 B12083799 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine CAS No. 91445-48-6](/img/structure/B12083799.png)
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine is a bicyclic amine compound that features a unique 8-azabicyclo[3.2.1]octane scaffold. This structure is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s unique structure and properties make it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies, including the stereoselective formation of the bicyclic scaffold from an acyclic starting material . Another approach involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of stereoselective synthesis and desymmetrization used in laboratory settings can be scaled up for industrial applications, ensuring the production of the compound in larger quantities.
化学反応の分析
Types of Reactions
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
科学的研究の応用
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine has several scientific research applications:
Biology: It is studied for its potential biological activities, including interactions with neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: The compound’s unique structure makes it valuable in the development of novel materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors, influencing signaling pathways in the nervous system .
類似化合物との比較
Similar Compounds
3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride: This compound shares a similar bicyclic structure and is used in various chemical and biological studies.
tert-butyl 8-benzyl-3,8-diazabicyclo[3.2.1]octane-3-carboxylate: Another compound with a related structure, used in synthetic chemistry.
Uniqueness
2-(3-Methyl-3,8-diazabicyclo[3.2.1]oct-8-YL)ethanamine stands out due to its specific functional groups and the potential for diverse chemical modifications. Its unique structure allows for a wide range of applications in different scientific fields, making it a valuable compound for research and development.
特性
CAS番号 |
91445-48-6 |
|---|---|
分子式 |
C9H19N3 |
分子量 |
169.27 g/mol |
IUPAC名 |
2-(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethanamine |
InChI |
InChI=1S/C9H19N3/c1-11-6-8-2-3-9(7-11)12(8)5-4-10/h8-9H,2-7,10H2,1H3 |
InChIキー |
WFYOHOUNUIPIIA-UHFFFAOYSA-N |
正規SMILES |
CN1CC2CCC(C1)N2CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(Difluoromethyl)-4-[(1-methylpiperidin-4-yl)oxy]aniline](/img/structure/B12083729.png)





![(8S,9S,13S,14S,17S)-13-ethyl-17-ethynyl-3-methoxy-4,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B12083779.png)
![3,3-Difluoro-N-[(oxan-4-yl)methyl]cyclobutan-1-amine](/img/structure/B12083781.png)

![tert-butyl 3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]pyrrolidine-1-carboxylate](/img/structure/B12083787.png)



